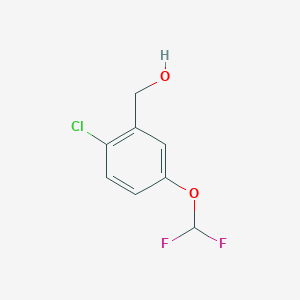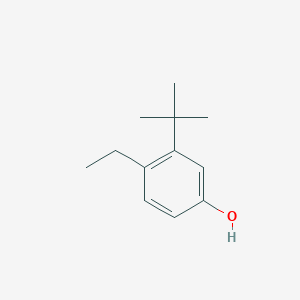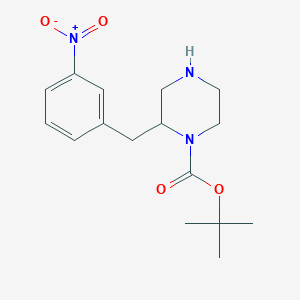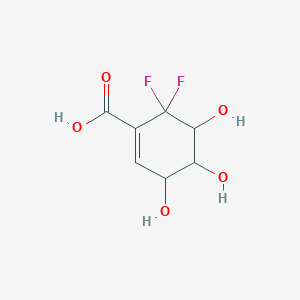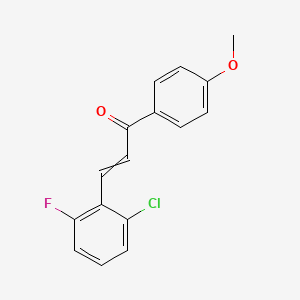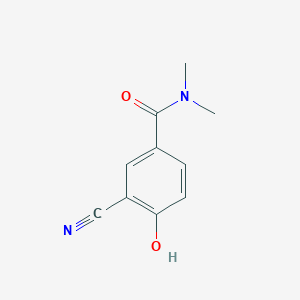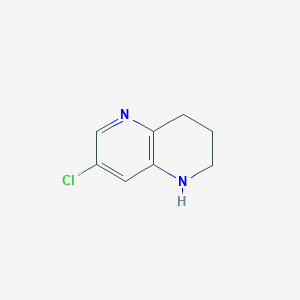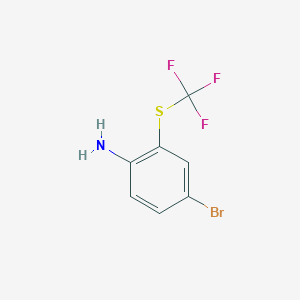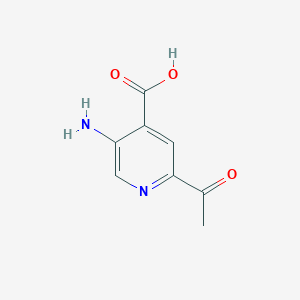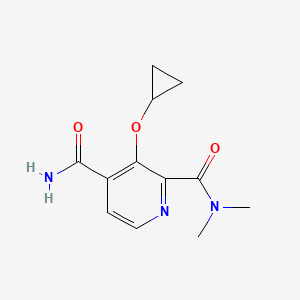
3-Cyclopropoxy-N2,N2-dimethylpyridine-2,4-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropoxy-N2,N2-dimethylpyridine-2,4-dicarboxamide is an organic compound with the molecular formula C12H15N3O3 It is a derivative of pyridine and features a cyclopropoxy group attached to the pyridine ring, along with two dimethylcarboxamide groups
準備方法
The synthesis of 3-Cyclopropoxy-N2,N2-dimethylpyridine-2,4-dicarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-2,4-dicarboxylic acid as the primary starting material.
Cyclopropoxy Group Introduction: The cyclopropoxy group is introduced through a nucleophilic substitution reaction using cyclopropyl alcohol and a suitable activating agent such as thionyl chloride.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
3-Cyclopropoxy-N2,N2-dimethylpyridine-2,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropoxy group, where nucleophiles like amines or thiols replace the cyclopropoxy group, forming new compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions.
科学的研究の応用
3-Cyclopropoxy-N2,N2-dimethylpyridine-2,4-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
作用機序
The mechanism of action of 3-Cyclopropoxy-N2,N2-dimethylpyridine-2,4-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy group and dimethylcarboxamide groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
3-Cyclopropoxy-N2,N2-dimethylpyridine-2,4-dicarboxamide can be compared with other similar compounds, such as:
3-Cyclopropoxy-N2,N2-dimethylpyridine-2,5-dicarboxamide: This compound has a similar structure but differs in the position of the carboxamide groups, which can lead to different chemical and biological properties.
N2,N2-Dimethylpyridine-2,4-dicarboxamide:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C12H15N3O3 |
|---|---|
分子量 |
249.27 g/mol |
IUPAC名 |
3-cyclopropyloxy-2-N,2-N-dimethylpyridine-2,4-dicarboxamide |
InChI |
InChI=1S/C12H15N3O3/c1-15(2)12(17)9-10(18-7-3-4-7)8(11(13)16)5-6-14-9/h5-7H,3-4H2,1-2H3,(H2,13,16) |
InChIキー |
QQUNJGIHRRPBRC-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)C1=NC=CC(=C1OC2CC2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


